

Application Notes: **PFB-FDG** Staining for β-Galactosidase Activity in Microscopy

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Compound of Interest		
Compound Name:	Pfb-fdg	
Cat. No.:	B12402002	Get Quote

Introduction

PFB-FDG (Pentafluorobenzoyl-aminofluorescein di- β -D-galactopyranoside) is a fluorogenic substrate used for the detection of β -galactosidase (β -gal) activity in living cells. The probe itself is non-fluorescent but is hydrolyzed by β -galactosidase into a highly fluorescent green product, PFB-F (Ex=485 nm, Em=535 nm).[1][2][3] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it a sensitive tool for quantifying enzymatic activity. β -galactosidase is a widely used reporter gene in molecular biology and a key biomarker for cellular senescence, often referred to as senescence-associated β -galactosidase (SA- β -gal).[4]

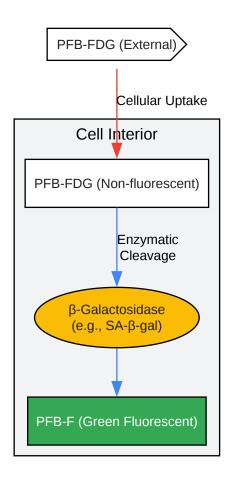
The detection of SA- β -gal is considered a gold standard for identifying senescent cells. Traditional methods often rely on the chromogenic substrate X-Gal, which produces a blue precipitate but is incompatible with fluorescence-based high-throughput platforms. Other fluorescent probes like C12-FDG have limitations such as poor cellular retention and sensitivity to fixation. **PFB-FDG** offers a valuable alternative for live-cell imaging and quantitative analysis of β -galactosidase activity.

Principle of the Assay

The **PFB-FDG** staining protocol is based on a simple enzymatic reaction. The cell-permeable and non-fluorescent **PFB-FDG** substrate passively enters the cell. In the presence of β -galactosidase, the enzyme cleaves the two galactopyranoside moieties from the **PFB-FDG** molecule. This hydrolysis releases the fluorophore PFB-F, which emits a strong green



fluorescent signal upon excitation. The intensity of the fluorescence is directly proportional to the β -galactosidase activity within the cell.



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PFB-FDG enzymatic activation pathway.

Experimental Protocols

This protocol provides a guideline for staining adherent cells with **PFB-FDG** for fluorescence microscopy. It should be optimized based on the specific cell type and experimental conditions.

Reagent Preparation and Storage



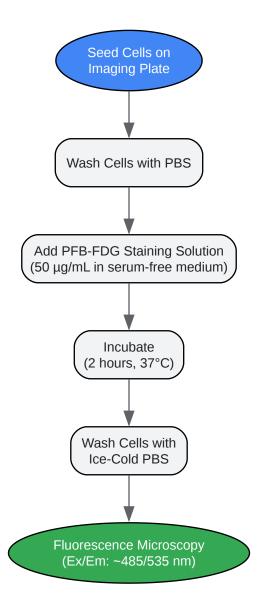
Reagent	Preparation	Storage
PFB-FDG Stock Solution	Prepare a stock solution in a suitable solvent like DMSO or methanol. For example, resuspend 5 mg of PFB-FDG in 100 μL of methanol to create a 50 mg/mL stock.	Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light.
Staining Solution	Dilute the PFB-FDG stock solution in serum-free cell culture medium (e.g., DMEM) containing 25 mM HEPES (pH 7.4) to a final working concentration of 50 µg/mL. Prepare this solution fresh before each experiment.	N/A (Use Immediately)
Wash Buffer	Ice-cold Phosphate-Buffered Saline (PBS).	4°C

Staining Protocol for Adherent Cells

- Cell Seeding: Seed adherent cells on a suitable imaging plate or coverslips (e.g., 24-well glass-bottom plate) and culture until they reach the desired confluency.
- Positive/Negative Controls: For senescence assays, include a positive control (e.g., cells
 treated with a senescing agent like doxorubicin) and a negative control (e.g., untreated
 proliferating cells).
- Washing: Gently aspirate the culture medium from the wells. Wash the cells once with prewarmed PBS.
- Staining: Add the freshly prepared PFB-FDG Staining Solution to each well, ensuring the cells are completely covered.
- Incubation: Incubate the cells for 2 hours at 37°C in a CO2 incubator, protected from light.



- Washing: Aspirate the staining solution and wash the cells once with ice-cold PBS.
- Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets.



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